
3-Methyl-1-(p-tolylthio)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-(p-tolylthio)butan-2-one: is an organic compound with the molecular formula C12H16OS It is characterized by the presence of a methyl group, a p-tolylthio group, and a butan-2-one structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-(p-tolylthio)butan-2-one typically involves the reaction of p-tolylthiol with a suitable precursor such as 3-methyl-2-butanone. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of catalysts, temperature control, and purification techniques to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Methyl-1-(p-tolylthio)butan-2-one can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in substitution reactions, where the p-tolylthio group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Compounds with different functional groups replacing the p-tolylthio group.
Aplicaciones Científicas De Investigación
Chemistry: 3-Methyl-1-(p-tolylthio)butan-2-one is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and other biomedical applications.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-(p-tolylthio)butan-2-one involves its interaction with specific molecular targets. The compound’s functional groups allow it to participate in various chemical reactions, influencing biological pathways and processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Methyl-1-(p-tolylthio)butan-2-ol: A reduced form of the compound with an alcohol group.
3-Methyl-1-(p-tolylthio)butan-2-sulfone: An oxidized form with a sulfone group.
Uniqueness: 3-Methyl-1-(p-tolylthio)butan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it valuable for various synthetic and industrial applications.
Propiedades
Fórmula molecular |
C12H16OS |
|---|---|
Peso molecular |
208.32 g/mol |
Nombre IUPAC |
3-methyl-1-(4-methylphenyl)sulfanylbutan-2-one |
InChI |
InChI=1S/C12H16OS/c1-9(2)12(13)8-14-11-6-4-10(3)5-7-11/h4-7,9H,8H2,1-3H3 |
Clave InChI |
GAWXPSVQWCKHEZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)SCC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


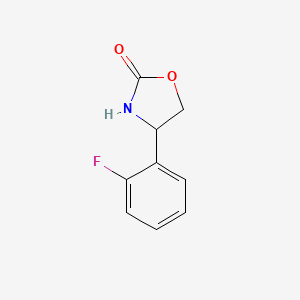
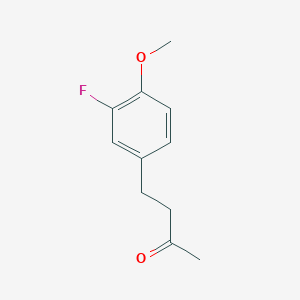
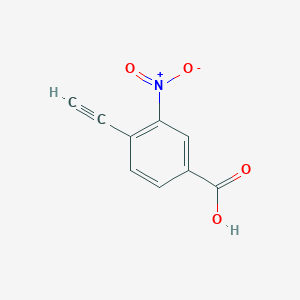


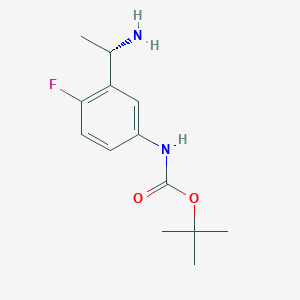

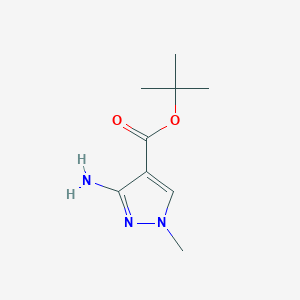


![1-[5-(Trifluoromethyl)-2-pyridinyl]cyclobutanamine](/img/structure/B13540254.png)
![5-Fluorobicyclo[3.2.1]octane-1-carboxylicacid](/img/structure/B13540263.png)


